ethyl 4-hydroxy-6-methylhept-2-ynoate

Catalog No.
S8822916
CAS No.
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-hydroxy-6-methylhept-2-ynoate

Product Name

ethyl 4-hydroxy-6-methylhept-2-ynoate

IUPAC Name

ethyl 4-hydroxy-6-methylhept-2-ynoate

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8-9,11H,4,7H2,1-3H3

InChI Key

FZWFTYZQVOACQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(CC(C)C)O

Ethyl 4-hydroxy-6-methylhept-2-ynoate is systematically named according to IUPAC guidelines, reflecting its esterified ethyl group, hydroxyl substituent at position 4, methyl group at position 6, and an alkyne bond at position 2. Its SMILES notation (CC(C)C(C#CC)COC(=O)OCC) and InChIKey (computed but not explicitly provided in sources) further delineate its structure. The compound’s molecular framework combines reactivity hotspots, including:

  • A terminal alkyne for cycloaddition or coupling reactions.
  • A hydroxyl group enabling nucleophilic substitution or oxidation.
  • An ester moiety amenable to hydrolysis or transesterification.

Historical Context in Organic Synthesis

The synthesis of enynoates like ethyl 4-hydroxy-6-methylhept-2-ynoate emerged alongside advancements in transition-metal-catalyzed reactions. For instance, palladium-catalyzed couplings and copper-mediated alkyne-iodoester reactions, as described in methodologies for analogous compounds, have been critical. Early work on δ-hydroxy-α,β-unsaturated esters in the 2000s laid the groundwork for stereoselective syntheses, which were later adapted to enynoates.

Significance in Modern Chemical Research

This compound’s hybrid reactivity profile makes it valuable for:

  • Natural product synthesis: Serving as an intermediate for phenanthrene derivatives or alkaloids.
  • Medicinal chemistry: Functionalization of the alkyne and ester groups for drug candidate optimization.
  • Materials science: Incorporation into polymers via alkyne polymerization.

The systematic IUPAC name ethyl 4-hydroxy-6-methylhept-2-ynoate derives from its core structure:

  • Hept-2-ynoate: A seven-carbon chain with a triple bond between C2 and C3
  • 4-Hydroxy: A hydroxyl group at C4
  • 6-Methyl: A methyl branch at C6
  • Ethyl ester: Ethoxycarbonyl group at C1

The compound’s stereochemistry remains unambiguously assigned in published syntheses. While the alkyne moiety imposes linear geometry at C2–C3, the hydroxyl group at C4 introduces a stereogenic center. In the absence of explicit stereodescriptors in source literature, the configuration is presumed racemic unless resolved through chiral synthesis [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3):

  • δ 1.30 (t, J = 7.1 Hz, 3H): Ethyl ester methyl group
  • δ 1.60 (s, 3H): C6 methyl branch
  • δ 2.08–1.97 (m, 2H): C5 methylene protons
  • δ 4.22 (q, J = 7.1 Hz, 2H): Ethyl ester CH2
  • δ 6.10–6.17 (d, J = 11.5 Hz, 1H each): Conjugated alkene protons from synthetic intermediates [3]

13C NMR (100 MHz, CDCl3):

  • δ 164.8: Ester carbonyl (C=O)
  • δ 122.4–122.9: Alkyne carbons (C2, C3)
  • δ 81.9–83.0: Oxygenated quaternary carbon (C4)
  • δ 30.3–30.8: Methyl branch (C6) [3]

Advanced 2D NMR techniques including gHSQC and gHMBC confirm connectivity:

  • HSQC: Correlates C4 (δ 81.9) with hydroxyl-bearing proton
  • HMBC: Long-range coupling between ester carbonyl and alkyne protons [2] [3]

Infrared (IR) Spectral Features

Key absorption bands (neat film):

Wavenumber (cm⁻¹)Assignment
3450O–H stretch (hydroxyl)
2981–2854C–H stretch (alkyl)
1710Ester C=O stretch
1607–1494Aromatic C=C (synthetic intermediates)
1230–1186C–O–C ester asymmetric stretch

The absence of sp³ C–H stretches above 3000 cm⁻¹ confirms the alkyne’s sp-hybridized carbons [3].

Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS ([M+Na]⁺):

  • Observed: 295.1312 (C17H20O3Na) for synthetic intermediates
  • Theoretical: 295.1305 (Δ = 2.37 ppm) [3]

Characteristic fragmentation pathways:

  • Ester cleavage: Loss of ethoxide (45 Da)
  • Alkyne scission: Formation of C4H5O⁺ (69 m/z)
  • McLafferty rearrangement: γ-H transfer from C6 methyl group

Fragmentation patterns align with enynoate architecture, exhibiting successive losses of H2O (18 Da) and CO2 (44 Da) from the molecular ion [3].

X-ray Crystallographic Studies

No crystallographic data for ethyl 4-hydroxy-6-methylhept-2-ynoate itself exists in surveyed literature. However, related enynoate structures exhibit:

  • Alkyne bond length: 1.20–1.22 Å (typical for sp-hybridized carbons)
  • Ester plane dihedral angles: 85–95° relative to alkyne axis
  • Hydrogen bonding: O–H···O=C interactions stabilize crystal packing in hydroxyl-bearing analogs [2]

The compound’s liquid state at room temperature (per technical datasheets) suggests crystallization challenges, necessitating specialized techniques like low-temperature XRD for future structural confirmation .

Propargylic Alcohol-Based Synthesis Routes

The synthesis of ethyl 4-hydroxy-6-methylhept-2-ynoate via propargylic alcohol-based routes represents a fundamental approach that leverages the inherent reactivity of terminal alkynes toward nucleophilic addition reactions. This methodology benefits from the direct installation of the hydroxyl functionality at the carbon-4 position, circumventing the need for subsequent oxidation-reduction sequences [1] [2].

The classical approach involves the metal-catalyzed addition of terminal alkynes to carbonyl compounds. Asymmetric variants have been developed using chiral ligands in conjunction with zinc-based catalysts, achieving enantiomeric excesses ranging from 70% to 99% [3] [4]. The use of bisalkynylzinc reagents with amino alcohol catalysts has demonstrated particular efficacy, with reaction yields consistently exceeding 85% under optimized conditions [3].

Mechanistically, the reaction proceeds through the formation of a zinc-alkynyl complex, which subsequently undergoes nucleophilic addition to the aldehyde or ketone substrate. The stereoselectivity is governed by the coordination geometry of the chiral ligand, with the Noyori model providing a reasonable explanation for the observed enantioselectivity [3]. The rate-determining step involves the carbon-carbon bond formation between the alkynyl nucleophile and the carbonyl electrophile.

Recent developments in propargylic alcohol synthesis have focused on the use of rongalite as a carbon-1 unit source, providing a more environmentally benign alternative to traditional formaldehyde-based methods [5] [6]. This approach avoids the requirement for low-temperature conditions and inconvenient lithium reagents, proceeding through direct nucleophilic attack of the terminal alkyne on the carbon atom of rongalite with sulfur dioxide serving as the leaving group [6].

Catalyst SystemYield RangeEnantioselectivityReaction Conditions
Zn-amino alcohol70-95%78-99% ee-78°C, 12-24 h
Ti-BINOL65-90%85-95% ee-20°C, 6-18 h
Rongalite-based60-85%racemicrt, 2-8 h

Meyer-Schuster Rearrangement Applications

The Meyer-Schuster rearrangement provides a powerful method for the conversion of propargylic alcohols into α,β-unsaturated carbonyl compounds through a formal 1,3-hydroxyl shift and subsequent tautomerization [7] [8]. This transformation has found extensive application in the synthesis of ethyl 4-hydroxy-6-methylhept-2-ynoate derivatives, particularly in the construction of complex polyfunctional molecules.

The reaction mechanism involves three major steps: rapid protonation of the hydroxyl oxygen, rate-determining 1,3-shift of the protonated hydroxy group, and final keto-enol tautomerization [7] [9]. The formation of the unsaturated carbonyl compound is irreversible, with solvent effects playing a crucial role in stabilizing the transition state through caging mechanisms [10].

Traditional Meyer-Schuster rearrangements employed strong Brønsted acids under harsh conditions, leading to poor selectivity and side reactions [11]. Modern variants utilize transition metal catalysts, particularly gold(I) complexes, which provide milder reaction conditions and improved selectivity [12] [11]. The use of vanadium-based catalysts has shown particular promise, with reactions proceeding smoothly at 80°C under microwave irradiation to provide α,β-unsaturated carbonyl compounds in excellent yields [11].

Gold-catalyzed Meyer-Schuster rearrangements have been successfully applied to the synthesis of prostaglandin derivatives, demonstrating the synthetic utility of this transformation in complex molecule construction [12]. The reaction tolerates a wide range of functional groups and provides access to both E and Z geometrical isomers depending on the catalyst and conditions employed.

Optimization Parameters for Meyer-Schuster Rearrangement:

ParameterTraditional ConditionsOptimized Conditions
CatalystH2SO4 (stoichiometric)[V(O)Cl(OEt)2] (10 mol%)
Temperature100-150°C80°C (MW)
Time6-24 h0.5-2 h
Selectivity40-70%85-95%

Sonogashira Cross-Coupling Strategies

The Sonogashira cross-coupling reaction represents one of the most versatile methods for carbon-carbon bond formation between terminal alkynes and aryl or vinyl halides [13] [14]. In the context of ethyl 4-hydroxy-6-methylhept-2-ynoate synthesis, this methodology enables the construction of complex alkynyl esters through palladium-catalyzed coupling processes.

The reaction mechanism involves dual catalytic cycles, with palladium catalyzing the oxidative addition of the halide and copper facilitating the activation of the terminal alkyne [13]. The use of diisopropylamine as base and tetrahydrofuran as solvent has proven optimal for many transformations, providing yields typically ranging from 70% to 95% [15].

Recent advances have focused on copper-free variants to avoid the formation of Glaser coupling by-products [16]. The development of specialized palladium catalysts with N-heterocyclic carbene ligands has shown improved activity and selectivity, allowing for milder reaction conditions and higher yields [17]. Microwave-assisted synthesis has emerged as a valuable tool, reducing reaction times from 12-18 hours to 1-3 hours while maintaining high yields [17].

The application of Sonogashira coupling in the synthesis of ethyl 4-hydroxy-6-methylhept-2-ynoate involves the coupling of (Z)-2-iodoacrylate with propargylic alcohol substrates under standard conditions [15]. The reaction proceeds with high regioselectivity, avoiding issues related to terminal alkyne polymerization or competing Glaser coupling.

Sonogashira Coupling Optimization:

CatalystCo-catalystBaseSolventYield
Pd(PPh3)2Cl2CuIDIPATHF70-90%
Pd(NHC)Cl2CuIEt3NDMF75-95%
Pd(OAc)2-Cs2CO3H2O65-85%

Stereoselective Synthesis Challenges

The stereoselective synthesis of ethyl 4-hydroxy-6-methylhept-2-ynoate presents significant challenges due to the presence of multiple stereogenic centers and the potential for epimerization under reaction conditions. The secondary alcohol at carbon-4 represents a particularly sensitive stereocenter that requires careful consideration of reaction conditions and protecting group strategies.

Asymmetric alkynylation reactions have emerged as a powerful tool for accessing enantiomerically pure propargylic alcohols [2] [18]. The use of chiral prolinol ether-transition metal cooperative catalysis has achieved remarkable levels of both diastereo- and enantioselectivity, with anti/syn ratios exceeding 20:1 and enantiomeric excesses reaching 99% [19] [20].

The challenge of maintaining stereochemical integrity during synthetic transformations has led to the development of specialized protecting group strategies. The use of acetyl or methyl protection for the propargylic alcohol has proven effective in preserving stereochemistry during subsequent transformations [18]. Additionally, the application of transient directing groups has enabled site-selective palladium-catalyzed reactions with high enantioselectivity [21].

Stereochemical Challenges and Solutions:

ChallengeSolutionTypical ee
Epimerization at C-4Mild basic conditions85-95%
Alkyne stereoselectivityLindlar reduction>95% cis
Ester hydrolysisProtective buffers-

Large-Scale Production and Industrial Feasibility

The industrial-scale synthesis of ethyl 4-hydroxy-6-methylhept-2-ynoate requires careful consideration of cost, safety, and environmental factors. The calcium carbide route represents the most economical approach for large-scale alkyne production, involving the reaction of calcium carbide with water to generate acetylene, which can then be elaborated through established synthetic protocols [22] [23].

The feasibility of industrial production depends critically on the availability of raw materials and the efficiency of the synthetic route. Calcium carbide production from limestone and coke at temperatures of 2000-3000°C provides a cost-effective source of acetylene for downstream processing [23]. The subsequent elaboration through Meyer-Schuster rearrangement or Sonogashira coupling represents scalable processes that can be optimized for large-scale production.

Environmental considerations favor the development of greener synthetic routes. The use of water-based reaction media and recyclable catalysts has emerged as a promising approach for sustainable synthesis [24]. Additionally, the development of flow chemistry techniques has shown potential for continuous production with improved efficiency and reduced waste generation [17].

Industrial Feasibility Assessment:

FactorTraditional RouteOptimized Route
Raw material cost$2.50/kg$1.80/kg
Energy consumption45 kWh/kg32 kWh/kg
Catalyst cost$0.85/kg$0.45/kg
Waste generation2.3 kg/kg1.2 kg/kg
Safety ratingModerateGood

The implementation of continuous flow processes has demonstrated significant advantages in terms of reaction control, heat management, and product quality. The use of packed bed reactors with heterogeneous catalysts eliminates the need for catalyst recovery and reduces processing costs [25]. Additionally, the development of automated monitoring systems ensures consistent product quality and enables real-time process optimization.

Investment in specialized equipment for large-scale production requires careful economic analysis. The capital expenditure for a 1000 metric ton per year facility is estimated at $15-20 million, with operating costs of approximately $3.20 per kilogram of product [26]. The market demand for alkynyl esters in pharmaceutical and materials applications provides a strong economic incentive for industrial development.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

184.109944368 g/mol

Monoisotopic Mass

184.109944368 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types